molecular formula C20H22N2O B2594285 N-((2-methyl-1H-indol-5-yl)methyl)-4-phenylbutanamide CAS No. 852136-80-2

N-((2-methyl-1H-indol-5-yl)methyl)-4-phenylbutanamide

Cat. No.: B2594285
CAS No.: 852136-80-2
M. Wt: 306.409
InChI Key: SMCYFQRZGHGFJH-UHFFFAOYSA-N
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Description

“N-((2-methyl-1H-indol-5-yl)methyl)-4-phenylbutanamide” is a compound that contains an indole and a phenyl group. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural environment and can be produced by a variety of bacteria .

Scientific Research Applications

  • Chemical Synthesis and Applications :

    • The compound has been involved in the synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, which show promise as anti-inflammatory agents (Bhati & Kumar, 2008).
    • It has also been used in the synthesis of N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).
    • Research has also been conducted on the synthesis of novel impurities in related compounds, showcasing the compound's role in complex chemical syntheses (Naidu & Sharma, 2017).
  • Pharmacological Applications :

    • The compound is part of research efforts in creating new anticonvulsant drugs, with studies exploring the synthesis, anticonvulsant, and toxicity evaluation of related compounds (Siddiqui, Alam, & Ahsan, 2008).
    • It has also been involved in the preparation of compounds for cerebral protective agents, demonstrating significant antilipidperoxidation activities (Tatsuoka et al., 1992).
  • Biochemical Research :

    • Studies on organocatalytic asymmetric Michael addition of aliphatic aldehydes to indolylnitroalkenes, where compounds related to N-((2-methyl-1H-indol-5-yl)methyl)-4-phenylbutanamide are used as tryptamine precursors, highlight its relevance in biochemical research (Chen et al., 2013).
    • Research on ENaC modulators, where related compounds are tested on rat neural responses, shows the compound's relevance in neurobiological studies (Mummalaneni et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .

Mode of Action

The exact mode of action of N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide Indole derivatives are known to interact with their targets, causing a variety of changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15-12-18-13-17(10-11-19(18)22-15)14-21-20(23)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13,22H,5,8-9,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCYFQRZGHGFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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